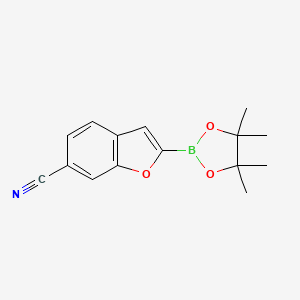
6-Cyanobenzofurane-2-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyanobenzofurane-2-boronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Cyanobenzofurane-2-boronic Acid Pinacol Ester typically involves the hydroboration of terminal and internal alkynes using a zirconocene catalyst. This method is highly regio- and stereoselective, providing high yields of the desired boronic ester at room temperature in dichloromethane (CH₂Cl₂) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of boronic esters in large-scale organic synthesis, leveraging their stability and reactivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions
6-Cyanobenzofurane-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: Conversion to alcohols or other oxygen-containing compounds.
Reduction: Formation of hydrocarbons or other reduced products.
Substitution: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), tartaric acid, and various transition metal catalysts such as palladium (Pd) for Suzuki–Miyaura coupling .
Major Products Formed
The major products formed from these reactions include a wide range of functionalized organic molecules, such as arylated compounds, alcohols, and hydrocarbons .
Scientific Research Applications
6-Cyanobenzofurane-2-boronic Acid Pinacol Ester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Cyanobenzofurane-2-boronic Acid Pinacol Ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group under mild conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenylboronic Acid Pinacol Ester
- 6-Quinolineboronic Acid Pinacol Ester
- Pyridine-4-boronic Acid Pinacol Ester
Uniqueness
6-Cyanobenzofurane-2-boronic Acid Pinacol Ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers advantages in terms of regio- and stereoselectivity, making it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C15H16BNO3 |
|---|---|
Molecular Weight |
269.11 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C15H16BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-17)7-12(11)18-13/h5-8H,1-4H3 |
InChI Key |
NEQVPAPZYAQUNQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



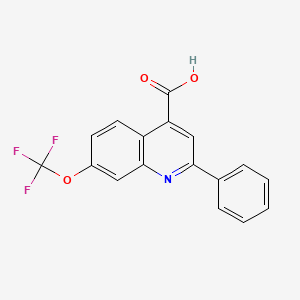
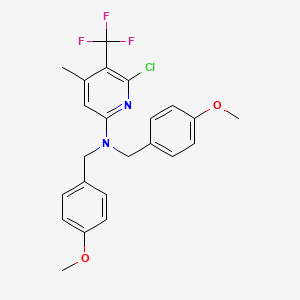
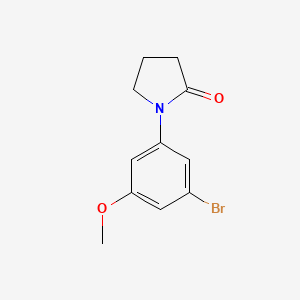
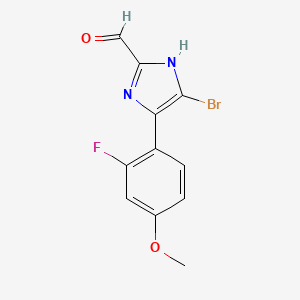
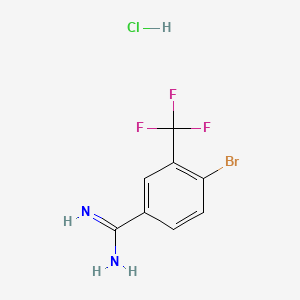
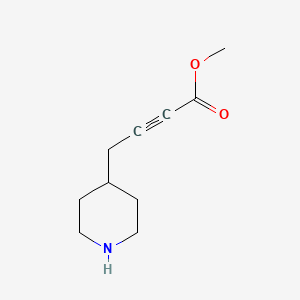
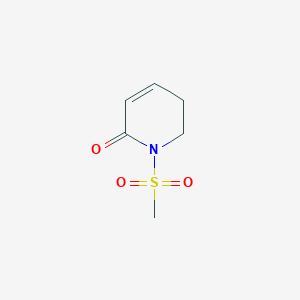
![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
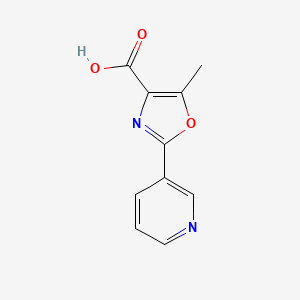
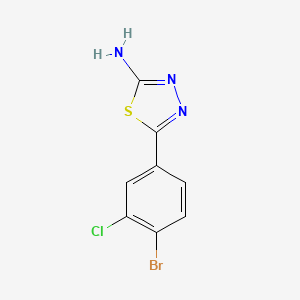
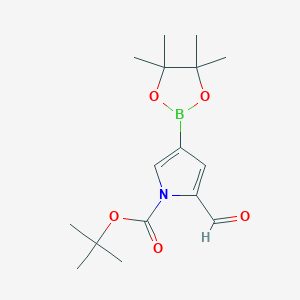
![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)

